Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride is a complex organic compound with a unique structureThe compound’s molecular formula is C31-H30-N4-Cl.Cl-H, and it has a molecular weight of 495.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves multiple steps. The process typically starts with the formation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include dimethylamine, diphenylamine, and hydrochloric acid. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(b,f)pyrazolo(4,3-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride
- Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride .
Uniqueness
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, N,N-dimethyl-1,3-diphenyl-, monohydrochloride is unique due to its specific structure and the presence of multiple functional groups. This uniqueness contributes to its diverse range of applications and its ability to undergo various chemical reactions .
Properties
CAS No. |
85008-94-2 |
---|---|
Molecular Formula |
C32H31ClN4 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C32H30N4.ClH/c1-34(2)22-13-23-35-28-20-11-9-18-26(28)30-31(24-14-5-3-6-15-24)33-36(25-16-7-4-8-17-25)32(30)27-19-10-12-21-29(27)35;/h3-12,14-21H,13,22-23H2,1-2H3;1H |
InChI Key |
NEAKLJWBVJSUMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.